![molecular formula C16H14F3NO3 B1345889 Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate CAS No. 946784-78-7](/img/structure/B1345889.png)

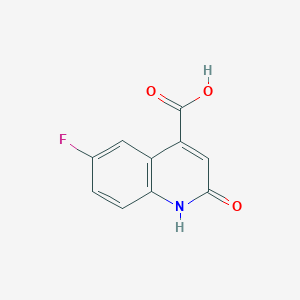

Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate” is a chemical compound with the molecular formula C16H14F3NO3 and a molecular weight of 325.29 . It is used for proteomics research .

Synthesis Analysis

The synthesis of compounds similar to “Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate” often involves the use of trifluoromethyl groups . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route involves the reaction of aryl iodides with trifluoromethyl copper .Molecular Structure Analysis

The molecular structure of “Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate” includes a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

“Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate” has a molecular weight of 325.29 . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .科学的研究の応用

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are employed to degrade recalcitrant compounds in water, highlighting their significance in environmental remediation. A study on acetaminophen degradation using AOPs demonstrates their efficacy in breaking down complex organic molecules, which could be relevant to understanding the degradation or transformation mechanisms of similar compounds like "Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate" in aquatic environments (Qutob et al., 2022).

Chemosensors Development

Research on 4-Methyl-2,6-diformylphenol (DFP) as a fluorophoric platform for developing chemosensors underscores the potential for creating sensors that could detect various analytes, including metal ions and neutral molecules. This suggests a pathway for exploring "Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate" in the development of novel chemosensors due to its structural complexity and potential reactivity (Roy, 2021).

Synthesis of Heterocycles

The use of certain chemical scaffolds in the synthesis of heterocyclic compounds demonstrates the chemical versatility and potential applications of complex organic molecules in synthesizing new materials or compounds with specific functions. This could relate to the exploration of "Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate" for synthesizing novel heterocyclic compounds with potential pharmaceutical or material science applications (Gomaa & Ali, 2020).

Environmental Behavior of Phenolic Compounds

Studies on the environmental behavior and degradation of phenolic compounds, such as phenoxy herbicides, provide insights into the fate and transformation of similar compounds in aquatic environments. This research is crucial for understanding how "Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate" might behave in natural water systems and the potential impact on ecosystems (Werner et al., 2012).

将来の方向性

特性

IUPAC Name |

methyl 2-[4-[4-amino-3-(trifluoromethyl)phenoxy]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO3/c1-22-15(21)8-10-2-4-11(5-3-10)23-12-6-7-14(20)13(9-12)16(17,18)19/h2-7,9H,8,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBNNBVJNJICNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3,4-Dichlorobenzyl)sulfonyl]acetic acid](/img/structure/B1345816.png)

acetic acid](/img/structure/B1345817.png)

![3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1345820.png)

![Ethyl 5-{[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1345822.png)

![4-(5-{[(5-Phenyl-1,3,4-thiadiazol-2-YL)amino]-carbonyl}-1,3,4-thiadiazol-2-YL)butanoic acid](/img/structure/B1345823.png)

![{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid](/img/structure/B1345824.png)

![({[5-({[4-(Ethoxycarbonyl)phenyl]amino}carbonyl)-1,3,4-thiadiazol-2-yl]methyl}thio)acetic acid](/img/structure/B1345825.png)

![3-(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1345826.png)

![4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B1345829.png)

![2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide](/img/structure/B1345831.png)

![3-[(3-Fluorobenzyl)oxy]azetidine](/img/structure/B1345832.png)